molecular formula C18H15BrN2O3 B6125725 (Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B6125725
M. Wt: 387.2 g/mol
InChI Key: GOFVBHPDRYPBKD-JYRVWZFOSA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-16-6-7-17(24-2)12(9-16)8-13(11-20)18(22)21-15-5-3-4-14(19)10-15/h3-10H,1-2H3,(H,21,22)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFVBHPDRYPBKD-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, 2,5-dimethoxybenzaldehyde, and malononitrile.

    Knoevenagel Condensation: The key step is a Knoevenagel condensation reaction between 3-bromobenzaldehyde and malononitrile in the presence of a base such as piperidine to form (Z)-3-(3-bromophenyl)-2-cyanoacrylonitrile.

    Amidation: The intermediate is then reacted with 2,5-dimethoxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group can act as an electrophile, while the bromophenyl and dimethoxyphenyl groups can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
  • (Z)-N-(3-fluorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

Uniqueness

  • Bromine Substitution : The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro- and fluoro- analogs.
  • Electronic Effects : The electronic properties of the bromophenyl group can influence the compound’s interaction with biological targets and its overall stability.

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